Ellagic acid arabinoside

Catalog No.
S660830
CAS No.
302-72-7
M.F
C19H14O12
M. Wt
434.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ellagic acid arabinoside

CAS Number

302-72-7

Product Name

Ellagic acid arabinoside

IUPAC Name

6,7,14-trihydroxy-13-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione

Molecular Formula

C19H14O12

Molecular Weight

434.3 g/mol

InChI

InChI=1S/C19H14O12/c20-6-1-4-9-10-5(18(27)30-15(9)12(6)23)2-8(13(24)16(10)31-17(4)26)29-19-14(25)11(22)7(21)3-28-19/h1-2,7,11,14,19-25H,3H2/t7-,11-,14+,19-/m0/s1

InChI Key

KNURQRIPZJJYQO-FYZLSVPNSA-N

SMILES

Array

solubility

Solubility in cold 80% ethanol = 0.2%
Slightly soluble in ethanol, pyridine; insoluble in ether, acetone
In water, 1.64X10+5 mg/L at 25 °C
204 mg/mL

Synonyms

DL-ALANINE;302-72-7;alanine;2-Aminopropanoicacid;Alanine,DL-;DL-alpha-Alanine;D,L-Alanine;DL-2-Aminopropanoicacid;DL-2-Aminopropionicacid;(R,S)-Alanine;(+-)-Alanine;H-DL-Ala-OH;(RS)-2-Aminopropionsaeure;DL-alpha-Aminopropionicacid;(+-)-2-Aminopropionicacid;DL-.alpha.-Alanine;2-amino-propionicacid;NSC7602;(.+/-.)-Alanine;AI3-08908;dl-.alpha.-Aminopropionicacid;(+/-)-2-Aminopropionicacid;CHEBI:16449;QNAYBMKLOCPYGJ-UHFFFAOYSA-N;EINECS206-126-4

Canonical SMILES

C1C(C(C(C(O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)O)O)O

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)O)O)O

The exact mass of the compound DL-Alanine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 166 mg/ml at 25 °csolublein waterslightly soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158286. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids. It belongs to the ontological category of alpha-amino acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Ellagic acid arabinoside (frequently tracked under database identifiers such as CAS 302-72-7 in metabolomics repositories) is a highly specialized hydrolyzable tannin derivative and a glycosylated form of ellagic acid [1]. Characterized by the attachment of an arabinofuranose or arabinopyranose moiety to the ellagic acid core, this compound exhibits enhanced polarity and altered physicochemical properties compared to its aglycone counterpart. In procurement contexts, it is primarily sourced as a high-purity analytical reference standard for metabolomics, food authenticity testing, and advanced pharmacological research where the poor aqueous solubility of free ellagic acid limits experimental reproducibility [1].

Substituting ellagic acid arabinoside with free ellagic acid or crude ellagitannin mixtures introduces severe processability and analytical limitations [1]. Free ellagic acid is notoriously insoluble in water and many organic solvents, leading to erratic bioavailability profiles and precipitation in aqueous assay buffers. Conversely, crude extracts contain highly variable ratios of punicalagins, sanguiins, and free ellagic acid, making precise dose-response quantification impossible. Furthermore, in food authenticity and pharmacokinetic tracking, the specific arabinose conjugation is the definitive biomarker for specific botanical origins; substituting it with ellagic acid glucoside or xyloside completely invalidates chromatographic retention time calibrations and mass spectrometry fragmentation libraries [2].

Enhanced Polarity and Chromatographic Resolvability

Glycosylation of the ellagic acid core with an arabinose moiety significantly alters the compound's polarity, directly impacting its behavior in reversed-phase liquid chromatography and aqueous handling. In comparative HPLC-DAD studies, ellagic acid arabinoside elutes with a significantly shorter retention time compared to the highly hydrophobic free ellagic acid [1]. This increased polarity translates to improved aqueous solubility and prevents the spontaneous precipitation often observed when handling the aglycone in physiological buffers.

Evidence DimensionReversed-phase HPLC retention time (polarity indicator)
Target Compound DataShorter retention time (e.g., ~22.7 min) indicating higher polarity
Comparator Or BaselineFree ellagic acid (later elution, e.g., ~25.4 min)
Quantified Difference~10-15% reduction in retention time on C18 columns
ConditionsReversed-phase HPLC with water/methanol/formic acid gradients

Higher polarity and solubility ensure stable formulation in aqueous assays and clear chromatographic separation from hydrophobic matrix interferences.

Thermal Stability in Processing Environments

During thermal processing (such as extraction, pasteurization, or jam manufacturing), complex ellagitannins rapidly degrade, artificially inflating the concentration of free ellagic acid. However, ellagic acid arabinoside demonstrates robust thermal stability. Studies tracking phenolic degradation during 6 months of storage and thermal processing show that while free ellagic acid concentrations can increase up to 3-fold due to the breakdown of larger tannins, the arabinoside conjugate remains chemically stable[1]. This makes it an indispensable stable marker for process validation.

Evidence DimensionChemical stability under thermal processing
Target Compound DataStable concentration profile during thermal treatment and storage
Comparator Or BaselineFree ellagic acid (artificially increases up to 300% due to tannin breakdown)
Quantified DifferenceArabinoside remains stable while aglycone levels fluctuate by up to 3-fold
ConditionsThermal processing and 6-month storage of botanical matrices

Procurement of the arabinoside provides a stable reference standard that does not artificially degrade or accumulate during high-temperature manufacturing workflows.

Specificity as a Biomarker for Botanical Authenticity

In the authentication of high-value botanical extracts, ellagic acid arabinoside serves as a highly specific biomarker. Mass spectrometry (LC-MS) yields a distinct molecular ion at m/z 433 [M-H]- with a definitive fragment at m/z 301, representing the loss of the 132 Da pentose[1]. Substituting this with ellagic acid glucoside or generic ellagic acid fails to confirm the specific pentosyl conjugation unique to target botanicals like Rubus idaeus.

Evidence DimensionMS/MS fragmentation specificity (neutral loss)
Target Compound Datam/z 433 -> 301 (loss of 132 Da arabinose)
Comparator Or BaselineEllagic acid glucoside (m/z 463 -> 301, loss of 162 Da hexose)
Quantified Difference30 Da difference in neutral loss signature
ConditionsLC-MS/MS negative ionization mode

Accurate mass fragmentation is mandatory for QA/QC departments verifying the botanical origin and preventing adulteration of premium extracts.

Analytical Standard for Food Authenticity and QA/QC

Due to its specific MS/MS fragmentation pattern (loss of 132 Da) and distinct HPLC retention time, ellagic acid arabinoside is the preferred analytical standard for verifying the authenticity of red raspberry and pomegranate extracts, preventing substitution with cheaper tannin sources [1].

Thermal Process Validation in Beverage Manufacturing

Its proven stability during thermal processing makes it an excellent chemical marker for validating pasteurization and extraction workflows, where other complex ellagitannins degrade and free ellagic acid levels artificially spike [2].

Pharmacokinetic and Bioavailability Modeling

Because the arabinose moiety enhances aqueous solubility compared to free ellagic acid, this compound is ideal for in vitro digestion models and Caco-2 cell permeability assays studying the gastrointestinal absorption and microbiome biotransformation of dietary polyphenols [2].

Physical Description

Other Solid
Solid; [Merck Index] White odorless solid; [HSDB] White crystalline solid; [Sigma-Aldrich MSDS]
Solid

Color/Form

Orthorhombic crystals from water
White crystalline powde

XLogP3

-0.6

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

434.04852588 Da

Monoisotopic Mass

434.04852588 Da

Boiling Point

250 °C (sublimes)

Heavy Atom Count

31

Taste

Sweet taste

Density

1.432 g/cu cm at 22 °C

LogP

-2.85 (LogP)
-2.96

Odor

Odorless

Melting Point

297 °C (decomposes)
300 °C

UNII

OF5P57N2ZX

Related CAS

25191-17-7

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 250 of 251 companies (only ~ 0.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Used for protein synthesis.

Therapeutic Uses

Exptl Ther: ... Therapy of acute water diarrhea is reported in 94 male patients, aged 6-59 yr, of whom 49 were given a standard dextrose (glucose) based formula, to a total dose of 105-1719 ml/kg, and 45 were given the same soln with added alanine 90 uM/l, to a total dose of 60-1035 ml/kg. All patients were also given iv injections of replacement soln and oral tetracycline. The median stool output/kg body weight during the initial 24 hr of treatment until diarrhea stopped was reduced in those given the soln containing alanine as compared to controls. Intake of oral rehydration soln was reduced in those given alanine. Two patients given alanine soln and 18 given the standard treatment required unscheduled rapid iv replacement soln to correct signs of dehydration during oral therapy.
DIETARY SUPPLEMENT
Used in pharmaceutical preparations for injection or infusion; dietary supplement and flavor compounds in maillard reaction products; stimulant of glucagon secretion

Pharmacology

Alanine is a small non-essential amino acid in humans, Alanine is one of the most widely used for protein construction and is involved in the metabolism of tryptophan and vitamin pyridoxine. Alanine is an important source of energy for muscles and central nervous system, strengthens the immune system, helps in the metabolism of sugars and organic acids, and displays a cholesterol-reducing effect in animals. (NCI04)
DL-Alanine is a racemic mixture of alanine, a non-essential alpha-amino acid. Alanine is one of the most common residues for protein synthesis and is involved in the metabolism of tryptophan and vitamin pyridoxine. Furthermore, alanine is an important source of energy for muscles and central nervous system. It strengthens the immune system, helps in the metabolism of sugars and organic acids, and displays a cholesterol-reducing effect in animals.

Mechanism of Action

L-Alanine is a non-essential amino acid that occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system. BCAAs are used as a source of energy for muscle cells. During prolonged exercise, BCAAs are released from skeletal muscles and their carbon backbones are used as fuel, while their nitrogen portion is used to form another amino acid, Alanine. Alanine is then converted to Glucose by the liver. This form of energy production is called the Alanine-Glucose cycle, and it plays a major role in maintaining the body's blood sugar balance.

Vapor Pressure

0.00000011 [mmHg]

Other CAS

338-69-2
56-41-7
302-72-7

Associated Chemicals

(1)-Alanine hydrochloride;6003-05-0
(DL)-Alanine (dl); 302-72-7
(D)-Alanine; 338-69-2

Wikipedia

Α-alanine

Use Classification

Cosmetics -> Antistatic

Methods of Manufacturing

HYDROLYSIS OF PROTEIN (GELATIN, SILK, ZEIN); ORG SYNTHESIS.
L-Alanine is produced via asymmetric hydrolysis with microbial acylase, and it is still isolated from protein hydrolysates on an industrially scale; L- alanine may be prepared...by enzymatic decarboxylation of L-aspartic acid with an immobilized microorganism such as Pseudomonas dacunhae.
l-Alanine is industrially produced from l-aspartic acid by means of immobilized Pseudomonas dacunhae cells in a pressurized bioreactor. In direct fermentation microorganisms usually accumulate d,l-alanine because of present alanine racemase. With a d-cycloserine resistant mutant selected from Brevibacterium lactofermentum, it is possible to obtain 46 g/L d-alanine with an enantiomeric excess (e.e.) of 95 %. An alanine racemase-deficient mutant of Arthrobacter oxydans was reported, that produces 75 g/L l-alanine from glucose with a yield of 52 % and 95 % e.e.. To a certain extent l-alanine is still isolated from protein hydrolysates.

General Manufacturing Information

Other (requires additional information)
L-Alanine: ACTIVE
Alanine: ACTIVE
Alanine is used for meat and poultry Maillard flavors. It is used to a lesser extent for chocolate, cocoa, cream, butter, and tobacco Maillard flavors.
AN AMINO ACID CLASSIFIED AS NON-ESSENTIAL FOR THE MAINTENANCE OF GROWTH IN RATS.

Analytic Laboratory Methods

MICROBIOLOGICAL ASSAY METHODS.
AMINO ACID ANALYZER & GLC DETERMINATION.
AOAC method 960.47, Amino Acids in Vitamin Preparations; microbiological method using basal media. /Amino acids/
The following methods have been developed for the analysis of free amino acids in blood, food, and feedstocks: (1) Protein hydrolysis, (2) Chromatographic methods that include high performance liquid chromatography (HPLC), gas chromatography (GC) and thin-layer chromatography (TLC), (3) Colorimetric and Fluorimetric Analysis, (4) Spectrometric Analysis, and (5) Enzymatic Determination and Microbial Assay. /Amino acids/
For more Analytic Laboratory Methods (Complete) data for (L)-ALANINE (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

L-ALANINE DETERMINATION /IN LIVER TISSUE EXTRACTS/ WITH ALANINE DEHYDROGENASE & UV SPECTROPHOTOMETRY.

Dates

Last modified: 08-15-2023

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